molecular formula C14H18O2S B14069822 Ethyl 4-phenylthiane-4-carboxylate CAS No. 100972-06-3

Ethyl 4-phenylthiane-4-carboxylate

Cat. No.: B14069822
CAS No.: 100972-06-3
M. Wt: 250.36 g/mol
InChI Key: PAMBGJVYEZPBFJ-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiane-4-carboxylate is a chemical compound that belongs to the class of thiane derivatives. Thiane is a sulfur-containing heterocyclic compound, and the presence of a phenyl group and an ethyl ester functional group in this compound makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenylthiane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylthiane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution can occur at the phenyl ring or the thiane ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-phenylthiane-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-phenylthiane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence cellular processes .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 2-substituted-4-methylthiazole-5-carboxylate

Comparison: Ethyl 4-phenylthiane-4-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the sulfur atom in the ring and the phenyl group attached to it .

Properties

CAS No.

100972-06-3

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

ethyl 4-phenylthiane-4-carboxylate

InChI

InChI=1S/C14H18O2S/c1-2-16-13(15)14(8-10-17-11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

PAMBGJVYEZPBFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCSCC1)C2=CC=CC=C2

Origin of Product

United States

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